(1,4-Dichloro-4-phenylbutyl)benzene

Photochemistry Biradical Chemistry Mechanistic Studies

This compound is a specialized research chemical that cannot be substituted by simple chlorinated aromatics or non-chlorinated diphenylalkanes. Its value lies in the terminal benzylic chlorine atoms at the 1- and 4-positions, enabling clean two-photon generation of the 1,4-diphenyl-1,4-butanediyl biradical for mechanistic photochemistry. With a high LogP of 5.73, it also serves as a lipophilicity probe for membrane permeability and passive diffusion studies. Procure this uniquely functionalized building block to access reactivity profiles unattainable with common analogs.

Molecular Formula C16H16Cl2
Molecular Weight 279.2 g/mol
CAS No. 3617-23-0
Cat. No. B11937515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4-Dichloro-4-phenylbutyl)benzene
CAS3617-23-0
Molecular FormulaC16H16Cl2
Molecular Weight279.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)Cl)Cl
InChIInChI=1S/C16H16Cl2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
InChIKeyQYIFNWPLJITPJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,4-Dichloro-4-phenylbutyl)benzene (CAS 3617-23-0): Key Properties and Baseline for Scientific Procurement


(1,4-Dichloro-4-phenylbutyl)benzene is a dichlorinated diphenylbutane derivative with the molecular formula C16H16Cl2 and a molecular weight of 279.21 g/mol . This solid compound features two chlorine atoms and two phenyl rings on a four-carbon butyl chain . It is primarily available as a specialized research chemical, offered by vendors like Sigma-Aldrich as part of rare chemical collections , with a typical purity specification of 95% or higher .

Why Generic Substitution Fails for (1,4-Dichloro-4-phenylbutyl)benzene (CAS 3617-23-0)


Simply substituting another chlorinated aromatic or diphenylalkane cannot reliably reproduce the function of (1,4-Dichloro-4-phenylbutyl)benzene. Its reactivity is a direct consequence of its unique molecular architecture: two terminal benzylic chlorine atoms at the 1- and 4-positions of a butyl chain . This specific substitution pattern dictates its performance as a precursor for generating a 1,4-biradical intermediate, a species unattainable with non-chlorinated analogs like 1,4-diphenylbutane (CAS 1083-56-3) or compounds with different chlorine placement [1]. The resulting photochemical behavior, including product distribution, is a direct and unique function of this molecular design, not a general property of the chemical class [1].

Quantitative Differentiation of (1,4-Dichloro-4-phenylbutyl)benzene: Evidence for Selection vs. Analogs


Distinct Photochemical Reactivity: Unique Biradical Generation and Product Distribution vs. Non-Chlorinated Analog

Under two-photon irradiation, (1,4-Dichloro-4-phenylbutyl)benzene uniquely generates the 1,4-diphenyl-1,4-butanediyl biradical intermediate [1]. This reactivity is not observed with its non-chlorinated analog, 1,4-diphenylbutane (CAS 1083-56-3), under identical conditions. The specific product distribution—styrene, 1,2-diphenylcyclobutane, and 1-phenyl-1,2,3,4-tetrahydronaphthalene—is a direct consequence of this unique intermediate, making the compound irreplaceable for this specific mechanistic investigation [1].

Photochemistry Biradical Chemistry Mechanistic Studies

Structural Impact on Physicochemical Properties: Boiling Point Comparison vs. Non-Chlorinated Core

The introduction of two benzylic chlorine atoms significantly alters the intermolecular forces and physical state. (1,4-Dichloro-4-phenylbutyl)benzene has a boiling point of 399°C at 760 mmHg , while its non-chlorinated structural analog, 1,4-diphenylbutane (CAS 1083-56-3), is reported with a boiling point of 122-128°C at 2 mmHg . This major increase in boiling point reflects the added molecular weight and enhanced polarizability from the C-Cl bonds, which has implications for purification methods and handling.

Physicochemical Properties Structure-Property Relationships Procurement Specifications

Predicted LogP as Indicator of Differential Hydrophobicity vs. Dichlorobenzene Isomer

The predicted LogP (octanol-water partition coefficient) for (1,4-Dichloro-4-phenylbutyl)benzene is 5.73 . This value is substantially higher than that of a common aromatic dichloro comparator, 1,4-dichlorobenzene (CAS 106-46-7), which has an experimental LogP of 3.52 [1]. This difference indicates a markedly higher lipophilicity for (1,4-Dichloro-4-phenylbutyl)benzene, which would strongly affect its behavior in biological systems, membrane permeability, and environmental partitioning.

Lipophilicity ADME-Tox Properties Partition Coefficient

Validated Research Applications for (1,4-Dichloro-4-phenylbutyl)benzene (CAS 3617-23-0)


Precursor for Photochemical Generation of 1,4-Diaryl Biradical Intermediates

In mechanistic photochemistry, this compound serves as a unique and documented precursor for generating the 1,4-diphenyl-1,4-butanediyl biradical. Unlike the non-chlorinated analog, it cleanly yields this specific reactive intermediate upon two-photon excitation, enabling direct detection and product studies [1]. This application is critical for fundamental research into biradical lifetimes, reactivity, and conformation-dependent reaction pathways.

Investigating Lipophilicity-Dependent Biological Phenomena

With a high predicted LogP of 5.73 , (1,4-Dichloro-4-phenylbutyl)benzene is a suitable probe for studying biological processes governed by lipophilicity. Its properties make it a relevant candidate for experiments designed to assess membrane permeability, cellular accumulation, or passive diffusion, where its behavior would differ markedly from the less lipophilic, simpler analog 1,4-dichlorobenzene (LogP 3.52) [2].

Physicochemical Standard for Calibrating Separation Methods

The compound's distinct physicochemical profile, including a high boiling point (399°C) and significant lipophilicity, makes it a valuable standard for calibrating and evaluating analytical separation techniques. It can be used to test the resolution capabilities of gas chromatography (GC) for high-boiling chlorinated compounds or to assess the performance of reversed-phase high-performance liquid chromatography (HPLC) columns for highly lipophilic analytes.

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